molecular formula C₃₅H₃₄ClNO₂S B1140995 Montelukast methylstyrene CAS No. 918972-54-0

Montelukast methylstyrene

Katalognummer: B1140995
CAS-Nummer: 918972-54-0
Molekulargewicht: 568.17
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Montelukast methylstyrene, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₄ClNO₂S and its molecular weight is 568.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Montelukast Styrene primarily targets the CysLT1 receptor , a leukotriene receptor . Leukotrienes are lipid mediators involved in the pathogenesis of various inflammatory diseases, including asthma . By targeting the CysLT1 receptor, Montelukast Styrene can effectively block the actions of leukotrienes, thereby mitigating inflammation .

Mode of Action

Montelukast Styrene acts as a leukotriene receptor antagonist . It works by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This results in a reduction in airway inflammation, relaxation of the smooth muscles of the airways, and a decrease in mucus production .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Styrene is the leukotriene pathway . By blocking the CysLT1 receptor, Montelukast Styrene inhibits the physiologic actions of leukotriene D4 . This leads to a reduction in inflammation and relaxation of smooth muscle, which are key downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Montelukast Styrene’s action primarily involve a reduction in inflammation and relaxation of smooth muscle in the airways . Additionally, some studies suggest that Montelukast may have neuroprotective effects, reducing alpha-synuclein load and restoring memory in animal models of dementia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Montelukast Styrene. For instance, age may be a possible effect modifier on the association between Montelukast and anxiety and sleeping disorders, with a higher risk of adverse events in the elderly . Furthermore, the effectiveness of Montelukast Styrene may vary depending on the specific phenotype of asthma a patient exhibits .

Biochemische Analyse

Biochemical Properties

Role in Biochemical Reactions: Montelukast methylstyrene selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor. By doing so, it prevents the binding of the inflammatory mediator leukotriene D4 (LTD4) to this receptor. This action inhibits the physiological effects of LTD4, which is crucial in inflammatory responses .

Interactions with Biomolecules: this compound interacts primarily with the CysLT1 receptor. This receptor is expressed on various cells, including mast cells and eosinophils. By binding to CysLT1, the compound modulates inflammatory processes and smooth muscle relaxation in the lungs .

Cellular Effects

Impact on Cell Function: this compound influences cell function by blocking the CysLT1 receptor. This action reduces inflammation and bronchoconstriction, making it effective in asthma management. Additionally, it may impact other cellular processes related to leukotriene signaling pathways .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound specifically inhibits the binding of LTD4 to the CysLT1 receptor. It does so without exerting any agonist activity, providing therapeutic benefits in asthma and allergic rhinitis .

Biologische Aktivität

Montelukast methylstyrene, a derivative of montelukast, is primarily recognized for its role as a pharmaceutical impurity or analytical standard rather than a therapeutic agent. Montelukast itself is a well-established leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential implications in clinical settings.

This compound has the molecular formula C35H34ClNO2SC_{35}H_{34}ClNO_2S and is characterized by its complex structure that includes a cyclopropyl acetic acid moiety. The chemical structure is crucial for understanding its interactions and biological activity.

Pharmacokinetics

Montelukast is absorbed rapidly after oral administration, with a bioavailability of approximately 64%. It exhibits high protein binding (about 99%) and a steady-state volume of distribution ranging from 8 to 11 liters . The pharmacokinetics of this compound may differ due to its structural modifications, impacting its metabolism and clearance.

Key Metabolic Pathways

Metabolite Enzyme Involved Function
36-hydroxymontelukastCYP2C8Major clearance pathway
Montelukast sulfoxideCYP3A4Secondary metabolite
Acyl-glucuronideUGTsConjugation for excretion

Neuroprotective Effects

Recent studies have indicated that montelukast may have neuroprotective effects, particularly in models of spinal cord injury. In a controlled study involving Wistar rats, both montelukast and methylprednisolone showed significant improvements in neurological scores compared to untreated controls. The biochemical analysis revealed reductions in malondialdehyde (MDA) levels and increases in superoxide dismutase (SOD) activity in treated groups .

Immunomodulatory Role

Montelukast has also been investigated for its potential role in multiple sclerosis (MS). A meta-analysis indicated that patients with MS who were treated with montelukast experienced a statistically significant reduction in relapse rates compared to those who did not receive the treatment. This suggests an immunomodulatory effect that warrants further clinical investigation .

Case Studies

  • Spinal Cord Injury Model : In a study assessing the effects of montelukast on spinal cord injury in rats, significant improvements were noted in Tarlov scores and various biochemical markers (e.g., MDA, SOD). These findings support the hypothesis that montelukast may exert protective effects on neural tissues following trauma .
  • Multiple Sclerosis : A real-world evidence study demonstrated that montelukast reduced relapses in patients with MS by approximately 23.6%. This highlights its potential as an adjunctive therapy in managing inflammatory conditions affecting the central nervous system .

Safety Profile

While montelukast is generally well-tolerated, there have been concerns regarding neuropsychiatric events associated with its use. A meta-analysis showed no significant increase in such events compared to placebo; however, monitoring remains essential during treatment .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Impurity Analysis in Drug Formulations
    • Montelukast methylstyrene serves as a significant impurity in montelukast formulations. The presence of impurities can affect the efficacy and safety profiles of medications. Regulatory bodies like the FDA and EMA require strict adherence to impurity limits in drug products to ensure patient safety .
  • Quality Control in Manufacturing
    • The identification and quantification of this compound are critical during the quality control phase of drug manufacturing. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze impurity levels, ensuring they remain within acceptable limits .
  • Impact on Drug Efficacy
    • While this compound itself is not utilized therapeutically, its presence can influence the pharmacokinetics of montelukast. Studies have shown that impurities can alter drug absorption and metabolism, potentially leading to variations in therapeutic outcomes .

Case Study 1: Purification Methods

A significant body of research focuses on the purification methods for montelukast to minimize impurities like this compound. For instance, a study highlighted a novel recrystallization process using butyl acetate that effectively reduced impurity levels while maintaining high yields of pure montelukast dipropylamine salt . This method demonstrates the importance of optimizing synthesis processes to enhance drug purity.

Case Study 2: Pharmacological Implications

Research indicates that the structural characteristics of this compound may influence its interaction with biological systems, although it is primarily regarded as an impurity. Further studies are needed to explore any potential pharmacological effects it might exert when present alongside therapeutic doses of montelukast .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGQICNFACCGPR-LDXVMNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238751
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918972-54-0
Record name Montelukast methylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST METHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.